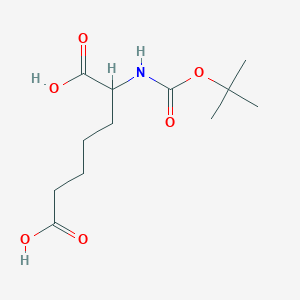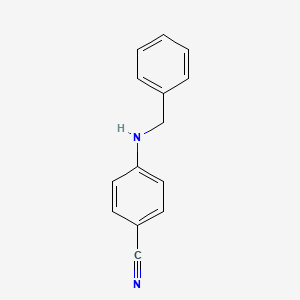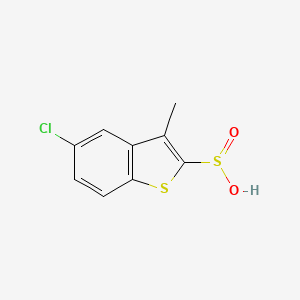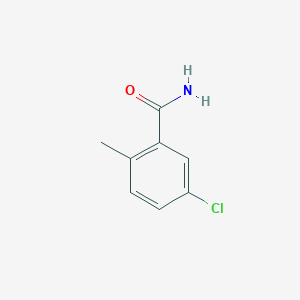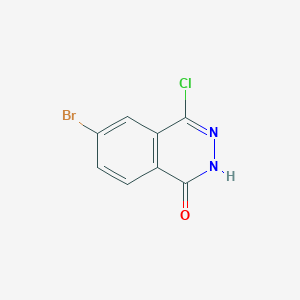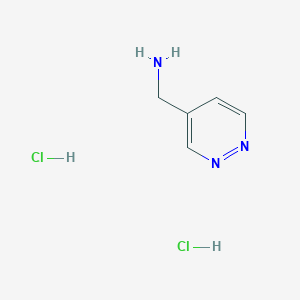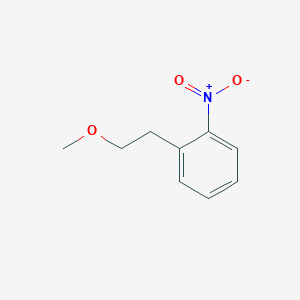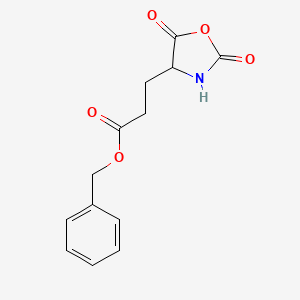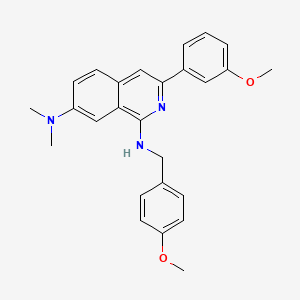
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Descripción general
Descripción
3-(Tert-butyldimethylsilanyloxy)cyclohexanol is a useful research compound. Its molecular formula is C12H26O2Si and its molecular weight is 230.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Functionalization of Cyclohexane
Cyclohexane functionalization is a notable application. Octahedral molecular sieves (OMS-1) materials catalyze the functionalization of cyclohexane using tert-butyl hydroperoxide and tert-butyl alcohol. This process, occurring at mild conditions, yields cyclohexanone, cyclohexanol, and other products without metal leaching into the solution, showcasing efficient heterogeneous catalysis (Wang et al., 1998).
Synthesis of Steroids
Another application is in the synthesis of steroids. The compound plays a role in the preparation of 11-oxygenated steroids, such as adrenosterone. This involves conjugate 1,4-addition to 2-methyl-cyclopentenone and subsequent alkylation, exemplifying its utility in complex organic synthesis (Grieco et al., 1998).
Preparation of Vitamin D3 Analogues
The compound is also used in the enantioselective synthesis of vitamin D3 analogues. A distinctive synthetic development in this context is the substrate-controlled diastereoselective fluorodesilylation of an advanced dienylsilane intermediate (Giuffredi et al., 2006).
Oxidation of Alkanes and Alcohols
In the field of catalysis, gold(I) and gold(III) compounds supported on carbon materials utilize 3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol for the oxidative functionalization of cyclohexane and alcohols. This process is environmentally friendly and highly selective, producing no trace by-products (Carabineiro et al., 2018).
Development of Cyclohexyl Analogues of Taxol
This compound is also instrumental in the development of cyclohexyl analogues of Taxol and Taxotere, leading to significant cytotoxic activity. It demonstrates the compound's role in advancing medicinal chemistry and drug development (Boge et al., 1994).
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQIGHKXTWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
